Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate
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Overview
Description
Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromo and formyl group, attached to a benzoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate typically involves the formation of the pyrazole ring followed by functional group modifications. One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The bromo and formyl groups can be introduced through electrophilic substitution reactions. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group
Major Products Formed
Oxidation: Methyl 4-(4-bromo-3-carboxy-1H-pyrazol-1-yl)benzoate.
Reduction: Methyl 4-(4-bromo-3-hydroxymethyl-1H-pyrazol-1-yl)benzoate.
Substitution: Methyl 4-(4-substituted-3-formyl-1H-pyrazol-1-yl)benzoate
Scientific Research Applications
Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate is largely dependent on its interactions with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromo group can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloro-3-formyl-1H-pyrazol-1-yl)benzoate
- Methyl 4-(4-fluoro-3-formyl-1H-pyrazol-1-yl)benzoate
- Methyl 4-(4-iodo-3-formyl-1H-pyrazol-1-yl)benzoate
Uniqueness
Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate is unique due to the presence of the bromo group, which can engage in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
methyl 4-(4-bromo-3-formylpyrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c1-18-12(17)8-2-4-9(5-3-8)15-6-10(13)11(7-16)14-15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDWSCUXLKGIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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